molecular formula C11H10O3 B171336 (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 113867-24-6

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B171336
CAS No.: 113867-24-6
M. Wt: 190.19 g/mol
InChI Key: UYNMKOITXUEVCZ-QMMMGPOBSA-N
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Description

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system

Scientific Research Applications

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carboxylic acids in biological systems often involves the donation of a proton (H+) from the hydroxyl group, acting as an acid .

Safety and Hazards

Like all chemicals, carboxylic acids should be handled with care. They can be corrosive and cause burns to the skin and eyes. Some carboxylic acids, such as acetic acid, are volatile and can be harmful if inhaled .

Future Directions

Research into carboxylic acids and their derivatives continues to be a vibrant field. Future directions include the development of new synthetic methods, the design of carboxylic acid-based drugs, and the exploration of novel industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A non-stereoisomeric form with similar chemical properties.

    Naphthalene-2-carboxylic acid: Lacks the oxo and tetrahydro groups but shares the naphthalene ring system.

Properties

IUPAC Name

(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNMKOITXUEVCZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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